molecular formula C16H23ClN2O3S B4231178 N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide

Cat. No. B4231178
M. Wt: 358.9 g/mol
InChI Key: LFIJNFKDTIAYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide, also known as AZM475271, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide involves the inhibition of CAIX, which plays a crucial role in regulating the pH of cancer cells. By inhibiting CAIX, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. Additionally, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide is its potent inhibitory activity against CAIX, which makes it a promising candidate for the development of novel anticancer agents. Additionally, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide is its low solubility in aqueous solutions, which may limit its use in certain lab experiments.

Future Directions

There are several future directions for the research on N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide. One potential direction is the development of novel anticancer agents based on the structure of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide. Additionally, further studies are needed to investigate the potential applications of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide in the treatment of inflammatory diseases. Furthermore, the development of more efficient synthesis methods for N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide may enable its use in a wider range of lab experiments. Finally, the elucidation of the precise mechanism of action of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide may lead to the development of more targeted and effective therapies for cancer and other diseases.

Scientific Research Applications

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This makes N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide a promising candidate for the development of novel anticancer agents.

properties

IUPAC Name

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(4-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-13(16(20)18-11-5-3-4-6-12-18)19(23(2,21)22)15-9-7-14(17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIJNFKDTIAYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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